molecular formula C12H12ClNO3S B2384569 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride CAS No. 1279219-61-2

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride

Cat. No. B2384569
CAS RN: 1279219-61-2
M. Wt: 285.74
InChI Key: NVTAZWBOTHMWMR-UHFFFAOYSA-N
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Description

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride, also known as IBX, is a powerful oxidizing agent that has gained significant attention in the field of organic synthesis. This compound is widely used in the laboratory for various chemical reactions due to its excellent properties.

Scientific Research Applications

Kinetics and Solvolysis Studies

This compound can be used in the study of kinetics and solvolysis . The solvolysis of a series of benzenesulfonyl chlorides has been studied, and the rate constants for the solvolysis were measured . This research can provide valuable insights into the reaction mechanisms and thermodynamic parameters of sulfonyl chlorides .

Heat Capacity Variation Research

The compound is used in the investigation of heat capacity variations . A novel explanation for the effect of 4-methoxy on ACp* involves a temperature-dependent water-solute interaction . This has general applicability to the behavior of 4-methoxy substituents .

Antibacterial Activity

The compound has potential antibacterial activity . It has been found to potentiate the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .

Antimonooxidase Activity

The compound has been found to have antimonooxidase activity . This activity can be useful in the development of new drugs and treatments .

Glaucoma Treatment

The compound is a promising drug candidate for the treatment of glaucoma . It has been found to exhibit the properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Synthesis of New Compounds

The compound can be used in the synthesis of new compounds . A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .

Mechanism of Action

properties

IUPAC Name

4-(2-propan-2-yl-1,3-oxazol-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c1-8(2)12-14-7-11(17-12)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTAZWBOTHMWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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